6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile
Description
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 1,4-oxazepane moiety and a nitrile group at the 2-position. The 1,4-oxazepane ring is a seven-membered heterocycle containing one oxygen and one nitrogen atom, conferring unique conformational flexibility and polarity to the molecule. Its molecular formula is C₁₁H₁₂N₃O, with a molecular weight of 207.24 g/mol. The nitrile group enhances electron-withdrawing properties, influencing reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
6-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-10-3-1-4-11(13-10)14-5-2-7-15-8-6-14/h1,3-4H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXBSIFGWVRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with an appropriate oxazepane derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The oxazepane moiety and nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile | 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 207.24 | 207.30 | N/A |
| LogP (Predicted) | 1.2 | 1.3 | 2.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
Biological Activity
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an oxazepane moiety and a cyano group, which contribute to its unique chemical reactivity and biological properties.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure includes:
- A pyridine ring, which is known for its role in various biological interactions.
- An oxazepane ring that can influence the compound's pharmacological properties.
- A nitrile group that may participate in hydrogen bonding and nucleophilic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile group can act as an electrophilic site, facilitating interactions with nucleophilic residues in proteins and enzymes. This interaction may lead to the modulation of enzyme activities or receptor functions, which is critical for its potential therapeutic applications .
Biological Activities
Research indicates several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have explored the compound's potential as an antimicrobial agent. The ability to interact with bacterial enzymes suggests it may inhibit bacterial growth, making it a candidate for further development in treating infections.
2. Neuropharmacological Effects
Similar compounds have shown promise as monoamine reuptake inhibitors, indicating that this compound could influence neurotransmitter levels in the brain. This suggests potential applications in treating depression and anxiety disorders.
3. Antiproliferative Properties
Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. Such activities could be linked to the compound's ability to induce apoptosis or cell cycle arrest in malignant cells .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile | Pyridine ring with a different substitution pattern | Potentially different biological activity profiles |
| 6-(1,4-Oxazepan-6-yl)pyridine-2-carbonitrile | Variation in the position of the oxazepane substitution | May exhibit varied pharmacological effects |
| 2-Amino-4H-pyran derivatives | Different heterocyclic framework | Diverse therapeutic potentials based on substitutions |
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of related compounds:
Study on Antimicrobial Activity
A study conducted by Luthar et al. (2000) demonstrated that compounds similar to 6-(1,4-Oxazepan-4-yl)pyridine derivatives exhibited significant antimicrobial properties against various bacterial strains. This research supports the hypothesis that modifications in the oxazepane ring can enhance biological activity.
Neuropharmacological Investigations
Research published by Moreira et al. (2021) indicated that related compounds could induce cell cycle arrest in cancer cells by modulating p53 pathways. This suggests that similar mechanisms might be at play for 6-(1,4-Oxazepan-4-yl)pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
